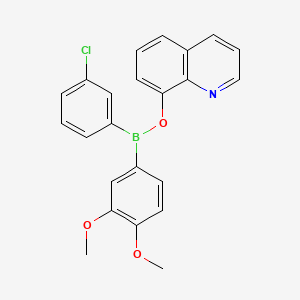
Borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester is a complex organic compound that belongs to the class of borinic acids. These compounds are known for their unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a borinic acid core with substituted phenyl and quinolinyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester typically involves the reaction of boronic acid derivatives with appropriate phenyl and quinolinyl reagents. Common synthetic routes include:
Suzuki Coupling Reaction: This method involves the coupling of boronic acid with halogenated phenyl and quinolinyl compounds in the presence of a palladium catalyst and a base.
Direct Esterification: This method involves the direct esterification of boronic acid with phenyl and quinolinyl alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or quinolinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, nickel.
Major Products
Oxidation: Boronic acids, borates.
Reduction: Alcohols, reduced esters.
Substitution: Substituted phenyl or quinolinyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions, including cross-coupling and polymerization.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Bioconjugation: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Drug Development:
Medicine
Therapeutics: The compound may be explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s borinic acid core can form reversible covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Borinic acid, phenyl-, 8-quinolinyl ester
- Borinic acid, (4-methoxyphenyl)-, 8-quinolinyl ester
- Borinic acid, (3-chlorophenyl)-, 8-quinolinyl ester
Uniqueness
Borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester is unique due to the presence of both 3-chlorophenyl and 3,4-dimethoxyphenyl groups, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
873101-97-4 |
|---|---|
Molecular Formula |
C23H19BClNO3 |
Molecular Weight |
403.7 g/mol |
IUPAC Name |
(3-chlorophenyl)-(3,4-dimethoxyphenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C23H19BClNO3/c1-27-20-12-11-18(15-22(20)28-2)24(17-8-4-9-19(25)14-17)29-21-10-3-6-16-7-5-13-26-23(16)21/h3-15H,1-2H3 |
InChI Key |
RHLWRYCQROMJAI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)Cl)(C2=CC(=C(C=C2)OC)OC)OC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















